molecular formula C14H13BrN4O B2371521 (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2309572-43-6

(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2371521
CAS No.: 2309572-43-6
M. Wt: 333.189
InChI Key: OXMLAKDANYXWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a pyrimidinylamino group, and an azetidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring. Common reagents include azetidinone precursors and cyclizing agents under controlled temperature and pressure conditions.

    Introduction of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced through a nucleophilic substitution reaction. This step often requires the use of pyrimidine derivatives and suitable catalysts.

    Bromination: The bromophenyl group is introduced via bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and neurodegenerative diseases. Its structure suggests potential activity as an enzyme inhibitor, which can modulate critical biological pathways.

Antitumor Activity : Similar compounds have demonstrated significant antitumor properties. For example, research indicates that derivatives of this compound may inhibit specific enzymes linked to tumor growth, thus providing a basis for further investigations into its anticancer efficacy.

The biological activity of (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking their activity and potentially affecting pathways involved in cell proliferation and survival.
  • Signal Transduction Modulation : By influencing signaling pathways, this compound could alter cellular responses to external stimuli, which is crucial in cancer therapy and other treatments.

Case Study 1: Anticancer Properties

A study conducted on similar compounds demonstrated their ability to inhibit the activity of monoamine oxidase (MAO), which is implicated in neurodegenerative disorders such as Alzheimer's disease. The findings suggest that this compound may possess similar properties due to structural similarities.

Case Study 2: Enzyme Interaction Analysis

Research focusing on the interaction between pyrimidine derivatives and specific enzymes has shown that modifications in the chemical structure can significantly affect binding affinity and inhibition rates. This highlights the importance of structural variations in optimizing the biological activity of compounds like this compound.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
  • (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)propanone

Uniqueness

(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

The compound (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone , with the CAS number 2034285-38-4, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₇BrN₄O
  • Molecular Weight : 361.24 g/mol
  • Structure : The compound features a bromophenyl group, a pyrimidin-2-ylamino group, and an azetidinone moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, blocking their activity.
  • Signal Transduction Modulation : The compound can influence various signaling pathways, potentially affecting cellular communication and metabolism.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on pyrimidine derivatives have shown their ability to inhibit cancer cell proliferation. A notable example includes the inhibition of monoamine oxidase (MAO), which is linked to neurodegenerative disorders and cancer progression .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using colorimetric assays, revealing promising cytotoxic profiles against several human cancer cell lines .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.6

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antitumor Effects : A study involving the administration of the compound to xenograft models showed a significant reduction in tumor size compared to controls, indicating its effectiveness as an antitumor agent.
  • Combination Therapy : Research has explored the synergistic effects of combining this compound with traditional chemotherapeutics like doxorubicin, resulting in enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Q. Basic: What are common synthetic routes for synthesizing (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone?

Methodological Answer:
A typical synthetic strategy involves acylative coupling between a halogenated aromatic acyl chloride (e.g., 3-bromobenzoyl chloride) and a functionalized azetidine precursor. For example:

Acylation : React 3-bromobenzoyl chloride with 3-(pyrimidin-2-ylamino)azetidine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane to form the methanone scaffold .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the product.

Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H/13C^{13}C-NMR .

Q. Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation employs:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., azetidine NH at δ 5.2–5.8 ppm; pyrimidine aromatic protons at δ 8.1–8.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) resonance at ~170 ppm .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between pyrimidine NH and carbonyl groups). SHELX software is commonly used for refinement .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C16_{16}H14_{14}BrN4_{4}O: 369.03) .

Q. Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Key parameters include:

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling of bromophenyl intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance azetidine nucleophilicity during acylation.
  • Temperature Control : Maintain 0–5°C during acylation to minimize side reactions (e.g., azetidine ring-opening) .
  • Real-Time Monitoring : Employ in-situ FTIR or LC-MS to track reaction progression and adjust stoichiometry .

Q. Advanced: What strategies resolve stereochemical ambiguities in azetidine-containing compounds?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • Dynamic NMR : Analyze diastereotopic protons (e.g., azetidine CH2_2 groups) under variable-temperature NMR to assess conformational flexibility .
  • Crystallographic Refinement : SHELXL refines anisotropic displacement parameters to confirm absolute configuration .

Q. Advanced: How is cytotoxicity evaluated for this compound in biological assays?

Methodological Answer:

  • SRB Assay : Fix cells (e.g., HeLa, MCF-7) with trichloroacetic acid, stain with sulforhodamine B, and quantify bound dye via absorbance at 564 nm. IC50_{50} values are calculated using nonlinear regression .
  • Target Engagement : Use fluorescence polarization assays to measure binding affinity (Kd_d) for kinases or receptors (e.g., EGFR, PARP) .

Q. Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide simulates interactions (e.g., pyrimidine NH hydrogen bonding with ATP-binding pockets) .
  • MD Simulations : GROMACS evaluates stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} to guide structural optimization .

Q. Advanced: How are metabolic stability and pharmacokinetics assessed?

Methodological Answer:

  • Microsomal Incubation : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS, and calculate half-life (t1/2_{1/2}) .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) identify enzyme inhibition potential .

Q. Advanced: What analytical challenges arise in characterizing azetidine ring dynamics?

Methodological Answer:

  • VT-NMR : Variable-temperature 1H^1H-NMR (e.g., –90°C to 25°C) resolves ring puckering and pseudorotation barriers .
  • DFT Calculations : Gaussian09 computes energy barriers for azetidine conformers (B3LYP/6-31G* basis set) .

Q. Basic: What are preliminary steps for evaluating biological activity?

Methodological Answer:

In-Vitro Screening : Test against cancer cell lines (NCI-60 panel) using SRB assays .

Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to identify target inhibition .

Solubility Profiling : Determine logP via shake-flask method and aqueous solubility at pH 7.4 .

Q. Advanced: How are structure-activity relationships (SAR) explored for this scaffold?

Methodological Answer:

  • Analog Synthesis : Replace bromophenyl with fluorophenyl or pyridyl groups; modify azetidine substituents (e.g., pyrimidine to triazine) .
  • Pharmacophore Mapping : MOE or Phase identifies critical features (e.g., carbonyl group, bromine position) for activity .

Properties

IUPAC Name

(3-bromophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-11-4-1-3-10(7-11)13(20)19-8-12(9-19)18-14-16-5-2-6-17-14/h1-7,12H,8-9H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMLAKDANYXWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.